KOdiA-PC -

KOdiA-PC

Catalog Number: EVT-1470859
CAS Number:
Molecular Formula: C32H58NO11P
Molecular Weight: 663.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KOdiA-PC, or 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine, is an oxidized phospholipid species. [, , , , , ] It belongs to a class of lipids known as oxidized glycerophosphatidylcholine species (oxGPCCD36) characterized by a terminal γ-hydroxyl (or oxo)-α,β-unsaturated carbonyl group on the sn-2 acyl chain. [] These oxidized phospholipids can be found on the surface of lipoprotein particles. [] KOdiA-PC has been identified as a high-affinity ligand for the transmembrane protein CD36. [, ] This interaction makes KOdiA-PC a valuable tool in scientific research, particularly in studies investigating CD36 function and related biological pathways. [, , , , , , ]

Synthesis Analysis

While the provided literature mentions KOdiA-PC as a synthetic derivative, detailed procedures for its synthesis are not described. []

Mechanism of Action

KOdiA-PC's primary mechanism of action revolves around its interaction with the CD36 receptor. [, , , , ] This interaction has been implicated in several cellular processes:

  • Endothelial Dysfunction: KOdiA-PC, through CD36, can induce endothelial barrier disruption, leading to increased permeability and inflammation. [, ] This mechanism is thought to contribute to lung injury in conditions like pneumonia. []
  • Inflammatory Response: KOdiA-PC can exacerbate inflammatory responses, particularly in the context of bacterial infection. [] This effect is mediated by CD36 and involves the activation of inflammatory signaling pathways. [, ]
  • LPS Inhibition: KOdiA-PC demonstrates an inhibitory effect on lipopolysaccharide (LPS)-induced responses. [] While the exact mechanism remains unclear, it potentially involves the activation of neutral sphingomyelinase, impacting the localization of LPS receptor complexes. []
  • Olfactory Sensing: Research suggests a role for KOdiA-PC in olfactory perception in mice, potentially mediated by CD36 expressed in the olfactory epithelium. []
Applications
  • Studying CD36 Function: KOdiA-PC's high affinity for CD36 makes it a useful tool for investigating the receptor's role in various biological processes, such as lipid uptake, inflammation, and pathogen recognition. [, , , , , ]
  • Investigating Endothelial Dysfunction: KOdiA-PC is utilized in studies aiming to understand the mechanisms underlying endothelial dysfunction, particularly in the context of lung injury and inflammation. [, ]
  • Developing Targeted Therapies: The specific interaction between KOdiA-PC and CD36 provides a basis for developing targeted therapies. For instance, researchers are exploring the use of KOdiA-PC-conjugated nanoparticles for drug delivery to macrophages, cells expressing high levels of CD36. []
  • Understanding Olfactory Sensing: KOdiA-PC's potential role in olfactory perception opens avenues for exploring the mechanisms of lipid sensing and the involvement of CD36 in this process. []

OxPAPC (oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphatidylcholine)

    Compound Description: OxPAPC is a mixture of oxidized phospholipids generated from the oxidation of 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphatidylcholine (PAPC). It has been shown to inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 (IL-8) in endothelial cells .

POVPC (1-palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine)

    Compound Description: POVPC is a truncated oxidized phospholipid (Tr-OxPL) that contributes to endothelial dysfunction .

    Relevance: POVPC is another example of a Tr-OxPL, similar to KOdiA-PC. Both compounds contribute to lung injury and inflammation by interacting with the CD36 receptor [1],[6]. This highlights the importance of the shared structural motif of a truncated oxidized phospholipid backbone in their biological activity.

PONPC (1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine)

    Compound Description: PONPC is a Tr-OxPL implicated in endothelial dysfunction and lung injury [1],[6].

    Relevance: PONPC shares structural similarities with KOdiA-PC as a Tr-OxPL and exhibits comparable effects on endothelial barrier disruption, inflammation, and lung injury through interaction with the CD36 receptor [1],[6]. This further supports the significance of the truncated oxidized phospholipid structure as a key pharmacophore for CD36 binding and subsequent biological activity.

PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine)

    Compound Description: PGPC is another Tr-OxPL known to contribute to lung inflammation and endothelial dysfunction [1],[6].

    Relevance: As a Tr-OxPL, PGPC shares structural features with KOdiA-PC and elicits similar biological effects on endothelial cells and lung tissue by interacting with the CD36 receptor [1],[6]. This consistent observation across different Tr-OxPLs reinforces the crucial role of the truncated oxidized phospholipid moiety in CD36-mediated biological activity.

Paz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine)

    Compound Description: Paz-PC belongs to the Tr-OxPL family and is implicated in endothelial dysfunction and inflammatory responses [1],[6].

    Relevance: Paz-PC, like KOdiA-PC, belongs to the Tr-OxPL family, indicating a structural similarity. Both compounds contribute to endothelial dysfunction and lung injury by engaging with the CD36 receptor [1],[6]. This emphasizes the importance of the shared structural features, specifically the truncated oxidized phospholipid backbone, for their biological activity.

Lyso-PC (Lysophosphatidylcholine)

    Compound Description: Lyso-PC is a truncated phospholipid lacking one fatty acid chain compared to a typical phosphatidylcholine. It is involved in various cellular processes and can contribute to inflammation and endothelial dysfunction [1],[6].

    Relevance: While Lyso-PC lacks the oxidized fatty acid chain present in KOdiA-PC, it still belongs to the broader category of truncated phospholipids and has been shown to induce endothelial dysfunction through interaction with CD36 [1],[6]. This suggests that the truncation of the phospholipid structure itself might be a critical factor for CD36 binding, although the presence of an oxidized fatty acid chain like in KOdiA-PC can further enhance this interaction.

    Compound Description: This compound is structurally similar to KOdiA-PC, with the primary difference being the substitution of phosphatidylcholine with phosphatidylethanolamine in the polar head group. It demonstrates potent inhibitory activity against LPS-induced IL-8 production in endothelial cells .

Properties

Product Name

KOdiA-PC

IUPAC Name

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H58NO11P

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1

InChI Key

PEZXEQJZQAVYCZ-NLMPBQEBSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Synonyms

1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.